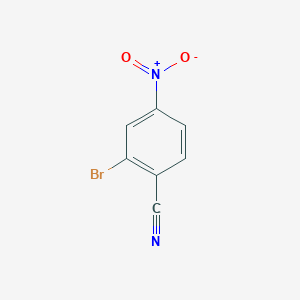

2-Bromo-4-nitrobenzonitrile

Descripción

Significance of Aryl Halides in Synthetic Methodologies

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in organic synthesis. iitk.ac.infiveable.mefiveable.me Their importance stems from their ability to participate in a wide range of chemical reactions, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.me Aryl halides are key substrates in numerous palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Stille reactions. fiveable.mevulcanchem.com These methodologies have revolutionized the way chemists can construct complex molecules, such as pharmaceuticals, agrochemicals, and advanced materials. fiveable.menumberanalytics.com

The reactivity of aryl halides in these coupling reactions is influenced by the nature of the halogen, with the reactivity generally decreasing in the order of iodine > bromine > chlorine. fiveable.mefiveable.me Bromine-containing aryl halides, like 2-bromo-4-nitrobenzonitrile, offer a good balance of reactivity and stability, making them particularly useful in these transformations. vulcanchem.com Beyond cross-coupling reactions, aryl halides can be converted into organometallic reagents, such as Grignard reagents and organolithium compounds, which are powerful nucleophiles for forming new carbon-carbon bonds. fiveable.mewikipedia.org They can also undergo nucleophilic aromatic substitution, especially when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orglibretexts.org

Role of Nitrile and Nitro Groups in Aromatic Systems

The presence of nitrile (-C≡N) and nitro (-NO₂) groups on an aromatic ring profoundly influences its chemical properties and reactivity. Both are strong electron-withdrawing groups, which significantly impacts the electron density distribution within the aromatic system. vulcanchem.comwikipedia.org

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.org Its presence on an aromatic ring strongly deactivates the ring towards electrophilic attack and strongly activates it towards nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. libretexts.orgwikipedia.org The nitro group itself can be readily reduced to an amino group, providing a gateway to a wide range of further chemical modifications. wikipedia.org

Overview of this compound as a Synthetic Building Block

This compound is a trifunctional aromatic compound that incorporates a bromine atom, a nitro group, and a nitrile group on a benzene ring. This specific arrangement of functional groups makes it a highly valuable and versatile building block in organic synthesis. vulcanchem.com

The key features that contribute to its utility are:

A reactive bromine atom: Located at the 2-position, the bromine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is an ideal handle for various transition metal-catalyzed cross-coupling reactions. vulcanchem.com

An activating nitro group: Positioned para to the bromine atom, the strong electron-withdrawing nitro group significantly activates the C-Br bond towards nucleophilic attack. vulcanchem.comwikipedia.org

A transformable nitrile group: The cyano group at the 1-position can be converted into other important functional groups like carboxylic acids and amines. vulcanchem.comnumberanalytics.com

This unique combination of functionalities allows for a stepwise and selective modification of the molecule, enabling the synthesis of complex, highly substituted aromatic compounds that are often key intermediates in the preparation of pharmaceuticals and other specialty chemicals.

Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃BrN₂O₂ |

| Molecular Weight | 227.01 g/mol nih.gov |

| CAS Number | 34662-35-6 achemblock.comambeed.com |

| IUPAC Name | This compound nih.gov |

| Appearance | Information not available |

| Melting Point | 126 °C google.com |

| SMILES | C1=CC(=C(C=C1N+[O-])Br)C#N nih.gov |

| InChIKey | JHFVJZYSOSQUDW-UHFFFAOYSA-N nih.gov |

Propiedades

IUPAC Name |

2-bromo-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFVJZYSOSQUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625145 | |

| Record name | 2-Bromo-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34662-35-6 | |

| Record name | 2-Bromo-4-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34662-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry and Theoretical Studies

Molecular Orbital Analysis

Frontier molecular orbital (FMO) theory is a key concept in predicting chemical reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For reactions involving nucleophiles, the LUMO of the electrophile is of primary interest.

In the case of 2-bromo-4-nitrobenzonitrile, the benzene ring is substituted with three functional groups: a bromo group (-Br), a nitro group (-NO₂), and a cyano group (-CN). The nitro and cyano functionalities are strong electron-withdrawing groups, which significantly lower the energy of the LUMO. vulcanchem.com This reduction in LUMO energy makes the aromatic ring highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. vulcanchem.com

While specific LUMO energy values for this compound are not detailed in the provided literature, analysis of the parent compound, 4-nitrobenzonitrile, shows significant LUMO lobes on the carbon atoms at positions C1 (attached to the cyano group) and C4 (attached to the nitro group), indicating these as potential sites for nucleophilic attack. wuxiapptec.com For this compound, the presence of the bromine atom at the C2 position, which is a good leaving group, combined with the ring's activation by the nitro and cyano groups, makes this position a prime target for SNAr. vulcanchem.com In a related compound, 4-amino-3-bromo-5-nitrobenzonitrile, a narrow HOMO-LUMO gap was noted to enhance electrophilicity, and a high positive charge density at the bromine site was found to favor SNAr.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it invaluable for elucidating reaction mechanisms. researchgate.net DFT calculations can map out the entire energy profile of a reaction, identifying transition states, intermediates, and their corresponding energy barriers.

Studies on related benzonitrile derivatives illustrate the power of this approach. For instance, DFT calculations on the reaction of 4-nitrobenzonitrile with sodium methoxide were used to understand unexpected experimental observations. wuxiapptec.com The calculations revealed that nucleophilic attack on the cyano carbon had a lower energy barrier (0.78 kcal/mol) than attack at the carbon bearing the nitro group (2.59 kcal/mol), suggesting the formation of an imidate intermediate. wuxiapptec.com

| Reaction Step | Calculated Activation Energy (kcal/mol) | Intermediate/Product |

|---|---|---|

| Methoxide attack at C4 (Nitro-bearing carbon) | 2.59 | Meisenheimer complex |

| Methoxide attack at C1 (Cyano-bearing carbon) | 0.78 | Imidate intermediate |

Furthermore, DFT has been employed to study the mechanisms of cycloaddition reactions involving molecules like 4-nitrobenzonitrile N-oxide, helping to determine whether the reaction proceeds through a stepwise or concerted pathway by attempting to locate potential zwitterionic intermediates. researchgate.netcolab.ws These examples highlight how DFT calculations provide a molecular-level understanding of reaction pathways, which is essential for optimizing reaction conditions and predicting outcomes.

Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound are dictated by the electronic properties of its substituents. The potent electron-withdrawing nature of the para-nitro group and the ortho-cyano group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). vulcanchem.com

Computational analysis supports the following predictions:

Site of Nucleophilic Attack : The aromatic ring is electron-deficient, and the bromine atom at the C2 position is a good leaving group. vulcanchem.com Therefore, the most probable reaction with a nucleophile is an SNAr reaction where the nucleophile displaces the bromide. The high positive charge density anticipated at the bromine-substituted carbon makes it the favored site for nucleophilic attack.

Reactivity in Cross-Coupling : The carbon-bromine bond makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. vulcanchem.com This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position.

Reactivity of Other Functional Groups : The cyano group can be transformed into other functional groups like amides or carboxylic acids under appropriate reaction conditions. vulcanchem.com The nitro group can be reduced to an amino group, which can then participate in a different set of chemical transformations.

Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug design to understand how a ligand might bind to a protein's active site.

While docking studies on this compound itself are not prominently featured, it serves as a crucial starting material for the synthesis of biologically active compounds that have been subject to such analysis. d-nb.infonih.gov For example, this compound was used as a key building block in the synthesis of a series of N-aryl-oxadiazolyl-propionamides designed as selective ligands for the cannabinoid receptor type 2 (CB2). d-nb.infonih.gov

| Biological Target | Ligand Class | Key Finding from Docking Study |

|---|---|---|

| Human Cannabinoid Receptor Type 2 (CB2) | N-aryl-oxadiazolyl-propionamides | Compounds bind with their N-arylamide substructure located in the binding pocket of the activated CB2 receptor model. |

In these studies, molecular docking was performed on the final synthesized compounds using a three-dimensional model of the human CB2 receptor. d-nb.info The results indicated that the N-arylamide portion of the molecules fits into the receptor's binding pocket, providing a structural basis for their observed high affinity and selectivity. d-nb.info Such studies are vital for structure-activity relationship (SAR) analysis and for rationally designing more potent and selective ligands for specific biological targets. d-nb.infonih.gov

Applications in Advanced Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The structural attributes of 2-Bromo-4-nitrobenzonitrile make it an invaluable building block in the pharmaceutical industry. Its ability to participate in a variety of chemical transformations allows for the efficient construction of molecular scaffolds found in numerous biologically active compounds.

Synthesis of Biologically Active Compounds

This compound serves as a key precursor in the synthesis of a range of biologically active molecules. The presence of the bromine atom facilitates cross-coupling reactions, a cornerstone of modern synthetic chemistry, enabling the introduction of diverse functional groups. vulcanchem.com The nitro group, a strong electron-withdrawing group, can be readily reduced to an amino group, which is a common feature in many pharmaceutical agents and can be further functionalized. smolecule.comontosight.ai The nitrile group can also be hydrolyzed to a carboxylic acid or converted into other functionalities.

This trifunctional nature allows for a modular and convergent approach to complex target molecules. For instance, derivatives of this compound have been utilized in the synthesis of compounds with potential therapeutic applications. Research has shown its utility in creating quinazoline derivatives, a class of compounds known for a wide array of biological activities, including anticancer and anti-inflammatory properties. clockss.org

Drug Development and Discovery

In the realm of drug development and discovery, this compound and its derivatives are instrumental. smolecule.com The compound provides a reliable scaffold that can be systematically modified to generate libraries of new chemical entities for high-throughput screening. This allows medicinal chemists to explore the structure-activity relationships of potential drug candidates efficiently. The reactivity of the bromine atom in nucleophilic substitution and palladium-catalyzed coupling reactions is particularly advantageous for creating diverse molecular architectures. vulcanchem.comsmolecule.com

For example, the core structure provided by this compound can be elaborated to produce compounds that are investigated for their potential to treat a variety of diseases. ontosight.ai Its role as a precursor extends to the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging, a crucial tool in modern diagnostics and drug development. d-nb.info

Ligand Synthesis for Coordination Chemistry

The synthesis of ligands for coordination chemistry is another area where this compound finds application. orientjchem.org Ligands are organic molecules that bind to a central metal atom to form a coordination complex, and these complexes have a wide range of uses, including catalysis and medicinal applications. orientjchem.org The functional groups on this compound can be manipulated to create sophisticated ligands with specific electronic and steric properties. orientjchem.org These tailored ligands can then be used to modulate the reactivity and selectivity of metal catalysts or to design metal-based therapeutic agents. The ability to introduce different substituents via the bromo and nitro groups allows for the fine-tuning of the ligand's coordination properties. rsc.org

Role in Agrochemical Synthesis

The utility of this compound extends to the agrochemical sector, where it serves as an intermediate in the synthesis of pesticides and herbicides. ontosight.aicymitquimica.comgoogle.com The structural motifs derived from this compound can be found in molecules designed to protect crops from pests and diseases. The bromine and nitro groups can be used to introduce functionalities that enhance the pesticidal or herbicidal activity of the final product. ontosight.ai The versatility of this starting material allows for the development of new and more effective agrochemicals.

Precursor for Advanced Materials

Beyond the life sciences, this compound is a valuable precursor for the synthesis of advanced materials with specific and desirable properties. vulcanchem.comontosight.ai The reactive sites on the molecule allow for its incorporation into larger, more complex structures.

Dyes and Pigments

While direct application of this compound as a dye or pigment is not its primary use, its structural components are characteristic of intermediates in the synthesis of coloring agents. Aromatic nitro compounds and nitriles are frequently employed in the creation of azo dyes, heterocyclic dyes, and other synthetic pigments. lookchem.com For instance, the historical and famous pigment Tyrian purple, or 6,6′-dibromoindigo, is synthesized from precursors that involve bromo- and nitro-substituted benzene rings, such as 4-bromo-2-nitrobenzaldehyde. mdpi.comresearchgate.net The synthetic pathways for such complex dyes often rely on the reactivity of intermediates with similar functional group arrangements to this compound.

Functional Materials Development

In the field of materials science, this compound and its derivatives are explored for the creation of novel functional materials. The specific electronic properties conferred by the nitro and bromo substituents are key to these applications. vulcanchem.com For example, related nitrobenzonitrile structures are used in the synthesis of organic fluorophores, which are materials with applications in bioimaging and sensing. ontosight.ai The compound's architecture can be leveraged to develop materials with specific optoelectronic properties, potentially for use in advanced devices. ontosight.ai

Heterocyclic Compound Synthesis

A significant application of this compound is as a starting material or intermediate in the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. thieme-connect.deevitachem.com Nitrogen-containing heterocycles are particularly important as they form the core of many pharmaceutical and biologically active molecules. thieme-connect.declockss.org The reactivity of this compound allows for the construction of these complex ring systems through various chemical reactions. vulcanchem.com

This compound is a key precursor in the synthesis of benzo[b]thiophene derivatives. mdpi.com These compounds are of significant interest due to their presence in a range of therapeutically and materially useful molecules. nih.gov The synthesis often involves the reaction of a 2-nitrobenzonitrile with a sulfur-containing reagent, like a thioglycolate, to build the thiophene ring fused to the benzene ring. mdpi.com

Research has demonstrated that 2-halobenzonitriles can react with methyl thioglycolate under microwave irradiation to produce 3-aminobenzo[b]thiophenes in high yields. rsc.org Specifically, a related compound, 2-fluoro-5-nitrobenzonitrile, undergoes cyclocondensation with methyl thioglycolate to form the corresponding 3-aminobenzothiophene, a key intermediate for various kinase inhibitors. rsc.org A similar principle applies to this compound, where the bromine and nitro groups facilitate the necessary cyclization reactions to form the benzo[b]thiophene core structure. mdpi.comnih.gov

Table 1: Synthesis of Benzo[b]thiophene Precursors from Halogenated Nitrobenzonitriles

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 2-Fluoro-5-nitrobenzonitrile | Methyl thioglycolate | Methyl 3-amino-6-nitrobenzo[b]thiophene-2-carboxylate | 94% (microwave) |

| 5-Bromo-2-fluorobenzonitrile | Methyl thioglycolate | Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate | High |

This table presents examples of benzo[b]thiophene synthesis from related starting materials, illustrating the general synthetic strategy.

Beyond benzo[b]thiophenes, this compound serves as a precursor for other important nitrogen-containing heterocyclic systems. One prominent example is the synthesis of quinazolin-4(3H)-ones. clockss.org These structures are the core of several important drug molecules. clockss.org A general and efficient method involves a one-pot reaction where a 2-nitrobenzonitrile is subjected to reduction, formylation, and cyclization to yield the quinazolinone ring system. clockss.orgbohrium.com

The process typically starts with the reduction of the nitro group to an amine, which then reacts with a source of a carbonyl group (like formic acid) to undergo cyclization, forming the heterocyclic ring. clockss.org The versatility of this method allows for the creation of a library of substituted quinazolinones by starting with appropriately substituted 2-nitrobenzonitriles.

Synthesis of Benzo[b]thiophene Derivatives

Reagent in Analytical Methods

While less common than its role in synthesis, related bromo-nitro aromatic compounds have found utility in analytical chemistry. For instance, 3-Bromo-4-nitrobenzonitrile has been employed as a matrix in the Matrix-Assisted Ionization Vacuum (MAIV) method for mass spectrometry. In this technique, the matrix compound helps to ionize the analyte molecules for detection. Although this specific application is documented for an isomer, it suggests the potential for this compound to be investigated for similar roles in analytical techniques due to its ability to absorb energy and promote ionization. Furthermore, the hydrolysis of this compound to 2-Bromo-4-nitrobenzoic acid is a documented chemical transformation, indicating its role as a starting reagent for producing analytical standards or other specialized chemical reagents. nih.gov

Crystallography and Structural Analysis

X-ray Diffraction Studies of 2-Bromo-4-nitrobenzonitrile and its Derivatives

No X-ray diffraction data for this compound has been found in the public domain.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Electrostatic Interactions)

Without crystallographic data, a definitive analysis of the intermolecular interactions in the solid state of this compound cannot be conducted.

Crystal Packing and Supramolecular Architectures

The crystal packing and any resulting supramolecular architectures of this compound are unknown in the absence of experimental structural data.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-4-nitrobenzonitrile?

- Methodology :

- Bromination-Nitration Sequence : Start with benzonitrile derivatives. Bromination at the ortho position can be achieved using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions. Subsequent nitration at the para position using a HNO₃/H₂SO₄ mixture introduces the nitro group.

- Cross-Coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may introduce bromine or nitro groups via pre-functionalized intermediates.

- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How is this compound characterized spectroscopically?

- Methodology :

- IR Spectroscopy : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and nitro (asymmetric/symmetric NO₂ stretches ~1520 and 1350 cm⁻¹) functional groups. Compare to databases (e.g., NIST Chemistry WebBook) for validation .

- NMR : ¹H/¹³C NMR to confirm substitution patterns. Bromine and nitro groups induce deshielding in adjacent protons. For example, the aromatic proton adjacent to the nitro group may appear as a singlet at δ ~8.2 ppm .

- Mass Spectrometry : Confirm molecular ion [M]⁺ at m/z ~226 (C₇H₃BrN₂O₂) and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

- Methodology :

- Cross-Validation : Compare data from multiple sources (e.g., peer-reviewed journals vs. commercial catalogs). For example, melting points from synthetic batches (e.g., 115–117°C for similar nitriles ) may vary due to impurities.

- Recrystallization : Repurify the compound using solvents like ethanol or acetonitrile to eliminate impurities affecting thermal properties .

- Analytical Consistency : Standardize measurement conditions (e.g., DSC heating rate) and reference against certified standards .

Q. What purification strategies are optimal for isolating high-purity this compound?

- Methodology :

- Column Chromatography : Use silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane). Monitor fractions via TLC (UV visualization).

- Recrystallization : Dissolve in hot ethanol, filter, and cool to −20°C for crystal growth. Assess purity via HPLC (>98% peak area ).

- Sublimation : For thermally stable batches, sublimation under reduced pressure can yield ultra-pure crystals .

Q. How does this compound perform in cross-coupling reactions (e.g., Suzuki or Ullmann)?

- Methodology :

- Catalytic Systems : Test Pd(PPh₃)₄/CuI in DMF or THF. The bromine substituent acts as a leaving group, enabling coupling with arylboronic acids or amines.

- Reaction Monitoring : Use GC-MS or LC-MS to track intermediate formation. Optimize temperature (80–120°C) and base (e.g., K₂CO₃) for yield improvement .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology :

- Thermal Stability : Conduct accelerated degradation studies (40–60°C) and analyze via HPLC. Nitro groups may decompose exothermically under prolonged heat .

- Light Sensitivity : Store in amber vials at −20°C. Monitor photodegradation via UV-vis spectroscopy (changes at λ ~300 nm) .

Q. How can by-products from the synthesis of this compound be identified and mitigated?

- Methodology :

- GC-MS/LC-MS : Detect halogenated side products (e.g., di-brominated isomers or nitration overproducts).

- Reaction Optimization : Adjust stoichiometry (e.g., Br₂:Nitro precursor ratio) and reaction time to minimize over-substitution .

Q. What computational approaches predict the electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., using Gaussian 16) to assess reactivity. The electron-withdrawing nitro group lowers LUMO, enhancing electrophilicity .

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. chloroform) to optimize reaction media .

Notes

- Avoid commercial sources (e.g., ) per user guidelines.

- Citations derived from structurally analogous compounds (e.g., 4-Bromobenzonitrile ) are extrapolated to this compound.

- Advanced methodologies emphasize reproducibility and validation, critical for peer-reviewed research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.